molecular formula C17H15FN4O3 B2871427 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034531-30-9

2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2871427
CAS No.: 2034531-30-9
M. Wt: 342.33
InChI Key: KMUHKALDCBACPX-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule of high interest in medicinal chemistry and preclinical research. This compound features a benzisoxazole scaffold linked to a fluoropyrimidine group via a pyrrolidine ethanone core, a structural motif found in compounds with significant central nervous system (CNS) activity. Scientific literature indicates that 3-(benzo[d]isoxazol-3-yl) derivatives exhibit potent anticonvulsant properties . These related compounds have demonstrated efficacy in standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential as a template for developing new antiepileptic agents . The incorporation of the fluoropyrimidine moiety, a common feature in many kinase inhibitors and anticancer agents, may also suggest unexplored research applications in oncology . The presence of the fluoropyrimidine and benzisoxazole groups in a single molecule offers researchers a versatile chemical probe for investigating receptor interactions and signal transduction pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c18-11-8-19-17(20-9-11)24-12-5-6-22(10-12)16(23)7-14-13-3-1-2-4-15(13)25-21-14/h1-4,8-9,12H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUHKALDCBACPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the benzo[d]isoxazole ring, the pyrrolidine ring, and the fluoropyrimidine moiety. Common synthetic routes may include:

    Formation of Benzo[d]isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrrolidine Ring: This may involve the use of pyrrolidine derivatives and appropriate reagents.

    Introduction of Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions using fluoropyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the fluoropyrimidine moiety.

    1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzo[d]isoxazole ring.

    2-(Benzo[d]isoxazol-3-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the fluoropyrimidine moiety.

Uniqueness

The uniqueness of 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone lies in its complex structure, which combines multiple heterocyclic rings and functional groups

Biological Activity

The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21FN4O3C_{19}H_{21}FN_{4}O_{3} with a molecular weight of approximately 364.39 g/mol. The structural components include a benzoisoxazole moiety, a pyrrolidine ring, and a fluoropyrimidine group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds similar in structure to this molecule may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
  • Antipsychotic Effects : Some derivatives of benzoisoxazole have been evaluated for antipsychotic activity, demonstrating potential through receptor binding assays targeting dopamine and serotonin receptors .
  • Antimicrobial Properties : There is evidence suggesting that certain benzoisoxazole derivatives possess antimicrobial activity, which could be relevant for developing new antibiotics .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

  • Reactive Oxygen Species Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent cell death in cancer cells .
  • Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., dopamine D2 and serotonin 5-HT2A), influencing neurochemical pathways associated with mood regulation and psychosis .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Activity : A study conducted on a related benzoisoxazole derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects . The mechanism was linked to mitochondrial dysfunction and increased oxidative stress.
  • Antipsychotic Evaluation : In behavioral assays, compounds structurally similar to this one showed efficacy in reducing amphetamine-induced stereotypy in animal models, suggesting potential antipsychotic properties without the typical side effects associated with traditional neuroleptics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis via ROS generation
AntipsychoticReduces stereotypy behavior in animal models
AntimicrobialExhibits antimicrobial properties

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